molecular formula C17H24N4O3S2 B2481994 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1101178-98-6

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2481994
CAS No.: 1101178-98-6
M. Wt: 396.52
InChI Key: KZJSCNFXHBEFAW-UHFFFAOYSA-N
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Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic chemical compound designed for research applications. It features a complex molecular architecture combining a pyrazole core with a piperidine-carboxamide moiety and a thiophene sulfonyl group. This structure is characteristic of molecules explored in various scientific fields. Compounds containing pyrazole carboxamide scaffolds have been investigated for their potential biological activities. Some related molecules have been studied for their interactions with enzymatic targets, such as succinate dehydrogenase, and their effects on cellular processes . The inclusion of a sulfonamide group is a common pharmacophore found in molecules with diverse research applications . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S2/c1-12(2)21-15(11-13(3)19-21)18-17(22)14-7-4-5-9-20(14)26(23,24)16-8-6-10-25-16/h6,8,10-12,14H,4-5,7,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJSCNFXHBEFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, characterized by a pyrazole ring and a thiophene moiety. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S, and it has a molecular weight of 320.41 g/mol. The presence of both the pyrazole and thiophene rings enhances its pharmacological potential, influencing various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.
  • Receptors : It can bind to various receptors, influencing cellular signaling pathways.

Research indicates that the compound's mechanism involves modulation of ion channels, particularly potassium channels, which play a crucial role in regulating cellular excitability and neurotransmitter release .

1. Anti-inflammatory Properties

Studies have shown that compounds with similar structures exhibit anti-inflammatory effects. The pyrazole nucleus is known for its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

2. Analgesic Effects

The compound's potential as an analgesic agent has been explored through various assays measuring pain response in animal models. Its interaction with pain pathways suggests a promising avenue for pain management therapies .

3. Antimicrobial Activity

Research has indicated that derivatives containing thiophene rings often display antimicrobial properties. The unique structural features of this compound may enhance its efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicModulation of pain pathways
AntimicrobialDisruption of bacterial cell wall synthesis

Case Study: Analgesic Efficacy

In a study assessing the analgesic properties, this compound was administered to rodents following induction of pain via formalin injection. Results indicated a significant reduction in pain behavior compared to controls, suggesting effective analgesic action .

Case Study: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects in a carrageenan-induced paw edema model. The compound showed a dose-dependent reduction in edema formation, supporting its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Pyrazole-Substituted Carboxamides

  • 2-((5-Chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxymide (BD755987) Structure: Shares the 1-isopropyl-3-methylpyrazole group but replaces the thiophen-2-ylsulfonyl-piperidine with a chloropyridinyl-methoxymide scaffold. Properties: Molecular formula C20H23ClN6O2 (vs. target compound’s C18H24N4O3S2), with higher chlorine content likely enhancing electrophilic reactivity. Purity ≥98% (HPLC) . Applications: Listed as a bioactive compound, suggesting utility in screening assays.

Piperidine-2-Carboxamide Derivatives

  • (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (Imp. B(EP))
    • Structure : Simpler piperidine-2-carboxamide with a 2,6-dimethylphenyl group instead of pyrazole and sulfonyl substituents.
    • Properties : Lacks sulfonyl and heteroaromatic groups, reducing steric bulk and polarity. Used as a pharmaceutical impurity reference standard .
    • Relevance : Highlights the importance of sulfonyl/thiophene groups in modulating solubility and target binding in the target compound.

Thiazole/Isoxazole Carboxamides

  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
    • Structure : Isoxazole-carboxamide core with thiazole substitution.
    • Properties : Crystallographic data confirm planar geometry, favoring π-π stacking interactions. Unlike the target compound, it lacks a piperidine ring, limiting conformational flexibility .
  • Dasatinib (BMS-354825) Structure: Thiazole-5-carboxamide with pyrimidine and piperazinyl groups.

Functional Group Analysis

Compound Core Structure Key Substituents Molecular Formula Potential Applications
Target Compound Piperidine-2-carboxamide Thiophen-2-ylsulfonyl, isopropylpyrazole C18H24N4O3S2 Antimicrobial/kinase inhibition
BD755987 Pyridine-methoxymide Chloropyridine, isopropylpyrazole C20H23ClN6O2 Bioactive screening
Imp. B(EP) Piperidine-2-carboxamide 2,6-Dimethylphenyl C14H20N2O Pharmaceutical impurity standard
Dasatinib Intermediate Thiazole-5-carboxamide Chlorophenyl, pyrimidine C16H14Cl2N4OS Kinase inhibitor (approved drug)

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